3-Amino-3-(2-methoxy-5-methylphenyl)propan-1-ol
Description
3-Amino-3-(2-methoxy-5-methylphenyl)propan-1-ol is a chiral amino alcohol characterized by a propan-1-ol backbone substituted with an amino group and a 2-methoxy-5-methylphenyl aromatic ring at the third carbon. The compound’s structure combines polar functional groups (hydroxyl and amino) with hydrophobic aromatic substituents (methoxy and methyl), influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-3-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(14-2)9(7-8)10(12)5-6-13/h3-4,7,10,13H,5-6,12H2,1-2H3 |
InChI Key |
UOCIWLRQFGMLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methoxy-5-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to achieve efficient reduction of the nitro group to the amino group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methoxy-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-3-(2-methoxy-5-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy and methyl groups may contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Boiling Points and Solubility
- Hydrogen Bonding: The target compound’s hydroxyl and amino groups enhance intermolecular hydrogen bonding, likely resulting in a higher boiling point compared to simpler alcohols like propan-1-ol (97°C) or butan-1-ol (118°C) . However, branching and aryl substituents reduce volatility.
- Aryl Substituent Effects : The 2-methoxy-5-methylphenyl group increases hydrophobicity relative to the 3-fluorophenyl analogue . Fluorine’s electronegativity may improve solubility in polar solvents compared to methoxy/methyl groups.
Chemical Reactivity
Basicity of Amino Group
- In contrast, electron-withdrawing groups (e.g., fluorine in the 3-fluorophenyl analogue ) reduce basicity.
- Steric hindrance from the 2-methoxy-5-methyl substituents may slow nucleophilic reactions compared to less hindered analogues.
Pharmaceutical Relevance
- Impurity Profiles: Compounds like 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride are monitored as impurities in beta-blocker syntheses. The target compound’s methoxy/methyl substituents may reduce unintended byproducts compared to bulkier analogues.
- Bioactivity : Fluorinated variants (e.g., 3-fluorophenyl ) may exhibit distinct receptor-binding profiles due to fluorine’s electronegativity and small atomic radius.
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